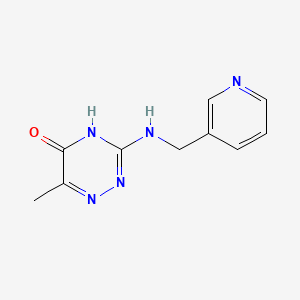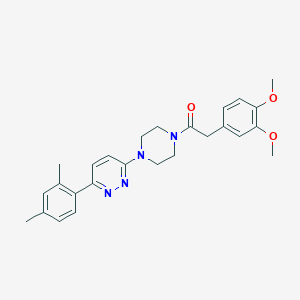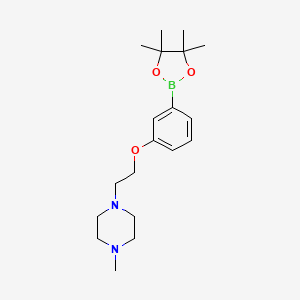
2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine" is a chemical entity that appears to be related to various research areas, including organic synthesis and antimicrobial studies. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization and the formation of heterocyclic structures. For instance, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives was achieved by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . This method could potentially be adapted for the synthesis of "2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been characterized using various spectroscopic techniques. For example, the novel triazol derivatives mentioned in one study were characterized by 1H NMR, IR, and Mass spectroscopy . These techniques could be employed to determine the molecular structure of "2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine" and confirm its purity and identity.
Chemical Reactions Analysis
The related compounds have been shown to participate in hydrogen bonding and other non-covalent interactions. For instance, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine demonstrated hydrogen bonding and π-π stacking interactions in their crystal structures . These interactions are crucial for the stability and reactivity of the compounds and could be relevant for the compound under analysis when considering its potential to form cocrystals or its behavior in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of "2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine". The crystal structures of the cocrystals and salts formed by related compounds reveal information about their solid-state properties, such as molecular conformation, crystal packing, and intermolecular interactions . These properties are important for the compound's solubility, stability, and reactivity.
Scientific Research Applications
Application in Polymer Modification
Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, modified through a condensation reaction with various amines, including 2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine, showed increased thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Terphenyl Derivatives
Research on the synthesis of 4-bromo-1,1′:4′,1″-terphenyl involved the Stevens rearrangement of quaternary ammonium salts containing 2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine, indicating its utility in creating complex organic compounds (Chukhajian et al., 2020).
Synthesis of Oxazole Derivatives
The synthesis of new 4-phosphorylated 5-amino-1,3-oxazoles was achieved using compounds like 2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine, contributing to advancements in the field of organic chemistry and synthesis of novel oxazole derivatives (Kondratyuk et al., 2011).
properties
IUPAC Name |
2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN2O4P/c1-5-20-23(19,21-6-2)14-15(18(3)4)22-13(17-14)11-7-9-12(16)10-8-11/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTYMQIJPHRRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)N(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2499135.png)
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)


![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)

![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)
